Eclalbasaponin I
Overview
Description
Eclalbasaponin I is a chemical compound that can be found in the plant Eclipta prostrata . It has been shown to have an inhibitory effect on the mitochondrial membrane potential and to induce autophagy and apoptosis in cancer cells .
Synthesis Analysis
Eclalbasaponin I is a natural compound that can be isolated from the plant Eclipta prostrata . It has been shown to have antitumor activity, inhibiting the proliferation of hepatoma cell smmc-7721 .Molecular Structure Analysis
The molecular formula of Eclalbasaponin I is C42H68O14 . It belongs to the class of compounds known as triterpene saponins .Chemical Reactions Analysis
Eclalbasaponin I has been shown to have an inhibitory effect on the mitochondrial membrane potential . It induces autophagy and apoptosis in cancer cells .Physical And Chemical Properties Analysis
Eclalbasaponin I is a solid substance with a molecular weight of 796.98 . It is off-white to light yellow in color .Scientific Research Applications
Neuroprotection
- Field : Biomedicine & Pharmacotherapy
- Application : Eclalbasaponin I (EcI) has been found to reduce oxidative stress-induced neural cell death by autophagy activation .
- Method : The anti-oxidative effects of EcI were investigated using H2O2-induced damage in human neuronblastoma SH-SY5Y cells .
- Results : EcI was found to down-regulate apoptosis induction and the generation of reactive oxygen species (ROS) induced by 200μM H2O2 in SH-SY5Y cells . It increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxides (GSH-Px), reduced the levels of malondialdehyde (MDA) to restore the antioxidant defense system, and activated the nuclear factor E2-related factor (Nrf2)/heme oxygenase 1 (HO-1) pathway to combat oxidative stress .
Hepatoprotection
- Field : Pharmacology
- Application : Eclalbasaponin I, along with schaftoside and echinocystic acid, has been found to have promising hepatoprotective potential .
- Method : The hepatoprotective activities of these compounds were investigated in a wide variety of in vivo experimental models .
- Results : All the plants were consistent in their ability to possess hepatoprotective properties .
Antitumor Activity
- Field : Oncology
- Application : Eclalbasaponin I has been found to have antitumor activity .
- Method : The antitumor effects of Eclalbasaponin I were investigated using hepatoma cell smmc-7721 .
- Results : Eclalbasaponin I was found to inhibit the proliferation of hepatoma cell smmc-7721 with an IC50 value of 111.1703 μg/ml .
Mitophagy Activation
- Field : Cell Biology
- Application : Eclalbasaponin I has been found to cause mitophagy to repress oxidative stress-induced apoptosis via activation of p38 and ERK in SH-SY5Y cells .
- Method : The effects of Eclalbasaponin I on mitophagy were investigated using SH-SY5Y cells .
- Results : Eclalbasaponin I was found to activate p38 and ERK pathways, leading to the repression of oxidative stress-induced apoptosis .
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMRZIYTCZLEAV-VVJIWJAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316627 | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eclalbasaponin I | |
CAS RN |
158511-59-2 | |
Record name | Eclalbasaponin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158511-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eclalbasaponin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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